molecular formula C9H20N2O2 B2426766 1-(1,3-Dimethoxypropan-2-yl)piperazine CAS No. 78531-34-7

1-(1,3-Dimethoxypropan-2-yl)piperazine

Cat. No.: B2426766
CAS No.: 78531-34-7
M. Wt: 188.271
InChI Key: INSNYLWAZJNTSU-UHFFFAOYSA-N
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Description

Contextualization of Piperazine (B1678402) Scaffolds in Modern Synthetic Chemistry and Molecular Design

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. researchgate.net This simple structure is a fundamental building block in the development of a vast array of chemical compounds, particularly in the realm of medicinal chemistry.

The piperazine scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can provide useful ligands for more than one type of receptor or enzyme target. nih.govmdpi.com Its significance stems from several key structural features. The two nitrogen atoms provide sites for hydrogen bonding, which can influence a molecule's interaction with biological targets and improve water solubility and bioavailability. mdpi.com The chair-like conformation of the piperazine ring offers a degree of structural rigidity, while the two nitrogen atoms allow for diverse substitutions, enabling chemists to fine-tune the steric and electronic properties of the final molecule. researchgate.net This versatility makes the piperazine moiety a powerful tool for exploring chemical space and designing new bioactive compounds. researchgate.net

Table 1: Key Attributes of the Piperazine Scaffold

Feature Description Significance in Molecular Design
Structure Six-membered heterocycle with two nitrogen atoms in the 1 and 4 positions. wikipedia.org Provides a robust and conformationally defined core.
Basicity The two nitrogen atoms are basic, with pKa values that are often physiologically relevant. nih.gov Influences pharmacokinetic properties like solubility and absorption. researchgate.netnih.gov
Substitution Both nitrogen atoms can be readily functionalized (N-alkylation, N-arylation). wikipedia.orgnih.gov Allows for extensive chemical modification and the creation of large compound libraries. researchgate.net
"Privileged" Status Frequently found in biologically active compounds and marketed drugs. nih.govresearchgate.net Serves as a reliable starting point for drug discovery programs. nih.gov

Historically, piperazine derivatives first gained prominence for their anthelmintic (anti-parasitic) properties. researchgate.netwikipedia.org However, their application has since expanded dramatically. Today, the piperazine nucleus is a key component in numerous blockbuster drugs across a wide range of therapeutic areas, including antipsychotics, antidepressants, antihistamines, antibiotics, and anticancer agents. nih.govmdpi.com Its prevalence is due to the favorable influence the piperazine ring often has on a molecule's pharmacokinetic profile. researchgate.netnih.gov In current research, chemists continue to leverage the piperazine scaffold to construct complex molecules, using it as a linker to connect different pharmacophoric groups or as a central core from which to build novel structures. nih.govresearchgate.net The ongoing development of new synthetic methods to functionalize the piperazine ring further cements its importance in the design of future molecular architectures. mdpi.com

Significance of Dimethoxypropane Functionalities in Stereocontrolled Synthesis and Protecting Group Strategies

The dimethoxypropane portion of 1-(1,3-Dimethoxypropan-2-yl)piperazine introduces another layer of chemical functionality and synthetic potential. Derivatives of dimethoxypropane are valuable reagents and intermediates in organic synthesis.

Dimethoxypropane exists in different isomeric forms, with 2,2-dimethoxypropane (B42991) and 1,3-dimethoxypropane (B95874) being common reagents. 2,2-Dimethoxypropane is frequently used as a protecting group for 1,2- and 1,3-diols, reacting to form a stable cyclic acetal (B89532) (an acetonide) under acidic conditions. rsc.org It is also employed as a dehydrating agent. sanjaychemindia.com

Table 2: Features of Dimethoxypropane-Derived Moieties in Synthesis

Moiety / Reagent Key Feature Common Application
2,2-Dimethoxypropane Reacts with diols in the presence of acid. google.com Protection of diols as acetonides. rsc.org
1,3-Dimethoxypropane Acyclic dialkyl ether; stable under basic conditions. Solvent, precursor molecule, electron donor in certain reactions.
1,3-Dimethoxypropan-2-yl group Flexible, polar side chain with two ether functionalities. Modifies steric and electronic properties of the parent molecule.

While direct examples of the 1,3-dimethoxypropan-2-yl group attached to a piperazine are not extensively documented in readily available literature, the use of its parent alcohol, 1,3-dimethoxypropan-2-ol, as a synthetic intermediate is established. solubilityofthings.comnih.gov This alcohol can serve as a precursor, allowing for the introduction of the 1,3-dimethoxypropan-2-yl moiety into larger molecules through reactions involving its hydroxyl group. For instance, activation of the hydroxyl group (e.g., conversion to a tosylate or halide) would create an electrophilic center, enabling its attachment to a nucleophile like piperazine. The incorporation of such a fragment is a strategic choice in stereocontrolled synthesis, where the specific arrangement of atoms is crucial for the final molecule's properties and function. nih.gov

Research Rationale for In-depth Investigation of this compound

The rationale for investigating this compound lies at the intersection of its two constituent parts. The piperazine core offers a proven, versatile, and synthetically accessible scaffold known to impart favorable physicochemical properties to molecules. nih.gov The 1,3-dimethoxypropan-2-yl substituent provides a unique, flexible, and polar side chain that is distinct from the more common alkyl or aryl groups typically appended to piperazine.

The study of this specific compound allows researchers to explore several key areas:

Synthetic Methodology: Developing efficient synthetic routes to this and related compounds.

Structural Analysis: Understanding how the flexible dimethoxypropyl chain influences the conformation and properties of the piperazine ring.

Chemical Space Expansion: Creating a novel building block that combines the features of a privileged heterocyclic scaffold with a functionalized aliphatic side chain, thereby generating new molecular architectures for further elaboration and screening in various applications.

By systematically combining these two well-defined but distinct chemical entities, the investigation of this compound contributes to the fundamental knowledge base of organic synthesis and molecular design.

Potential as a Bifunctional Building Block with Diverse Reaction Handles

The molecular structure of this compound inherently positions it as a valuable bifunctional building block. This potential stems from the presence of distinct reactive sites, or "reaction handles," that can be selectively manipulated to introduce a variety of substituents and build molecular complexity.

The primary reaction handles of this compound are the two secondary amine nitrogens within the piperazine ring and the two methoxy (B1213986) groups of the 1,3-dimethoxypropan-2-yl substituent. The piperazine nitrogens can readily undergo a range of chemical transformations, including but not limited to:

N-Alkylation and N-Arylation: The secondary amines can be functionalized with a wide variety of alkyl or aryl groups through nucleophilic substitution reactions with corresponding halides or through metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This allows for the introduction of diverse lipophilic or sterically demanding groups.

Acylation and Sulfonylation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides access to a vast array of amides and sulfonamides, respectively. These functional groups can modulate the electronic properties and hydrogen bonding capabilities of the final molecule.

Reductive Amination: The secondary amines can participate in reductive amination reactions with aldehydes or ketones to introduce further substituted alkyl groups.

The methoxy groups on the propan-2-yl substituent, while generally less reactive than the piperazine nitrogens, offer additional opportunities for diversification. Under specific conditions, these ether linkages could potentially be cleaved to reveal hydroxyl groups, which can then be subjected to a host of functionalization reactions, such as esterification, etherification, or oxidation.

The presence of these multiple reaction handles in a single molecule allows for a stepwise and controlled diversification strategy. For instance, one nitrogen of the piperazine ring could be selectively functionalized, followed by modification of the second nitrogen, and potentially, subsequent transformation of the methoxy groups. This orthogonal reactivity is a key feature of a powerful bifunctional building block.

Table 1: Potential Reactions at the Functional Groups of this compound

Functional GroupReaction TypePotential ReagentsResulting Functional Group
Piperazine N-HN-AlkylationAlkyl Halides (R-X)N-Alkylpiperazine
Piperazine N-HN-ArylationAryl Halides (Ar-X), Pd catalystN-Arylpiperazine
Piperazine N-HAcylationAcyl Chlorides (RCOCl)N-Acylpiperazine (Amide)
Piperazine N-HSulfonylationSulfonyl Chlorides (RSO₂Cl)N-Sulfonylpiperazine (Sulfonamide)
Methoxy (O-CH₃)Ether CleavageStrong Acid (e.g., HBr)Hydroxyl (-OH)

Contribution to Scaffold Diversity and Chemical Library Generation

The true value of a building block like this compound in advanced organic chemistry research lies in its ability to contribute to scaffold diversity and facilitate the generation of chemical libraries. nih.gov The concept of scaffold diversity is crucial in drug discovery, as it allows for the exploration of a wider range of chemical space, increasing the probability of identifying novel bioactive compounds.

The bifunctional nature of this compound is the cornerstone of its utility in creating diverse molecular scaffolds. By systematically varying the substituents at its different reaction handles, a multitude of analogues can be synthesized from a common core structure. This approach, often referred to as diversity-oriented synthesis, is a powerful strategy for generating libraries of compounds for high-throughput screening.

For example, a combinatorial approach could be employed where a set of different alkyl halides are reacted with one of the piperazine nitrogens, followed by the reaction of a diverse set of acyl chlorides with the other nitrogen. This two-step process, applied to a collection of starting materials, can rapidly generate a large and structurally diverse library of compounds.

Table 2: Illustrative Example of a Combinatorial Library Synthesis

Building Block 1 (Alkyl Halide)Building Block 2 (Acyl Chloride)Resulting Compound Structure
Methyl IodideAcetyl Chloride1-Acetyl-4-methyl-2-(1,3-dimethoxypropan-2-yl)piperazine
Ethyl BromideBenzoyl Chloride1-Benzoyl-4-ethyl-2-(1,3-dimethoxypropan-2-yl)piperazine
Benzyl ChlorideCyclohexanecarbonyl chloride1-(Cyclohexanecarbonyl)-4-benzyl-2-(1,3-dimethoxypropan-2-yl)piperazine

Furthermore, the 1,3-dimethoxypropan-2-yl substituent introduces a specific three-dimensional architecture to the piperazine scaffold. The stereochemistry at the C2 position of the propane (B168953) chain, if controlled, can lead to the synthesis of enantiomerically pure libraries, which is of significant importance in medicinal chemistry as different enantiomers of a drug can have vastly different biological activities. The flexibility of the propan-2-yl chain also allows the molecule to adopt various conformations, which can be crucial for binding to biological targets.

Retrosynthetic Disconnection Strategies for this compound

Retrosynthetic analysis is a powerful tool for devising synthetic routes to a target molecule by mentally breaking it down into simpler, commercially available, or easily accessible starting materials.

Analysis of Key Disconnections and Potential Starting Materials

For this compound, two primary retrosynthetic disconnections can be envisioned. The most intuitive disconnection is at the C-N bond between the piperazine ring and the dimethoxypropyl substituent. This leads to piperazine itself and a suitable electrophilic partner derived from 1,3-dimethoxypropan-2-ol.

A second approach involves disconnections within the piperazine ring itself, suggesting a cyclization strategy from acyclic precursors. This can be a more versatile approach, allowing for the introduction of various substituents on the piperazine core.

Table 1: Potential Starting Materials Based on Retrosynthetic Disconnections

Disconnection StrategyKey FragmentsPotential Starting Materials
C-N Bond DisconnectionPiperazine and 1,3-dimethoxypropan-2-yl electrophilePiperazine, 1,3-dimethoxy-2-propanone, 1,3-dimethoxypropan-2-ol
Piperazine Ring DisconnectionDiamine and a C2 synthonEthylenediamine, N-(1,3-dimethoxypropan-2-yl)ethylenediamine, Dihaloethane

Evaluation of Bond-Forming Reactions for Fragment Coupling

Following the C-N bond disconnection, the coupling of the piperazine and the 1,3-dimethoxypropan-2-yl fragments can be achieved through several established bond-forming reactions. Reductive amination stands out as a highly efficient method. This would involve the reaction of piperazine with 1,3-dimethoxy-2-propanone in the presence of a reducing agent such as sodium triacetoxyborohydride.

Alternatively, nucleophilic substitution of a leaving group on the 2-position of the dimethoxypropyl chain by piperazine offers another viable route. The hydroxyl group of 1,3-dimethoxypropan-2-ol could be converted into a good leaving group, such as a tosylate or a halide, to facilitate this reaction.

Formation of the Piperazine Core in the Context of this compound Synthesis

The de novo synthesis of the piperazine ring provides an alternative and often more flexible approach to constructing the target molecule.

Cyclization Approaches for Piperazine Ring Formation

The synthesis of substituted piperazines can be accomplished through the cyclization of linear diamine precursors. nih.gov A common strategy involves the reaction of an N-substituted ethylenediamine with a 1,2-dihaloethane or a related dielectrophile. In the context of our target molecule, N-(1,3-dimethoxypropan-2-yl)ethylenediamine could be cyclized with a suitable C2 synthon. Another approach is the reductive cyclization of dioximes, which can be a versatile method for creating substituted piperazines. nih.govnih.gov

Palladium-catalyzed cyclization reactions have also emerged as powerful tools for the synthesis of highly substituted piperazines, offering good control over regio- and stereochemistry. organic-chemistry.org A Wacker-type aerobic oxidative cyclization of alkenes can also be employed to form the piperazine ring. organic-chemistry.org

Multicomponent Reaction Strategies Incorporating Piperazine Moieties

Multicomponent reactions (MCRs) offer a convergent and efficient means to construct complex molecules in a single step. Isocyanide-based MCRs, such as the Ugi reaction, can be adapted for the synthesis of piperazine derivatives. thieme-connect.comthieme-connect.com These reactions bring together multiple starting materials to rapidly generate molecular diversity. For the synthesis of this compound, a multicomponent strategy could potentially involve an amine, an aldehyde, a carboxylic acid, and an isocyanide, with subsequent transformations to yield the final product.

Asymmetric Synthesis Approaches for Chiral Piperazine Derivatives

Since the 1,3-dimethoxypropan-2-yl substituent is achiral, the target molecule itself is not chiral. However, if chiral centers were to be introduced on the piperazine ring, asymmetric synthesis would be crucial. The development of asymmetric methods for piperazine synthesis has been an active area of research. rsc.org Strategies include the use of chiral auxiliaries, chiral catalysts, and starting materials from the chiral pool. rsc.orgnih.gov For instance, enantioselective synthesis of carbon-substituted piperazines can be achieved through catalytic asymmetric reactions. nih.gov The hydrogenation of pyrazines using chiral iridium catalysts is another effective method for producing chiral piperazines with high enantioselectivity. acs.org While not directly applicable to the synthesis of the achiral target molecule, these methods are vital for the preparation of related chiral analogs.

Synthetic Methodologies for the Chemical Compound this compound

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-dimethoxypropan-2-yl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O2/c1-12-7-9(8-13-2)11-5-3-10-4-6-11/h9-10H,3-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSNYLWAZJNTSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(COC)N1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Derivatization Studies of 1 1,3 Dimethoxypropan 2 Yl Piperazine

Reactivity at the Piperazine (B1678402) Nitrogen Atoms

The nitrogen atoms of the piperazine ring are nucleophilic and are the principal centers of reactivity in the molecule. This allows for a wide range of derivatization reactions, leading to the synthesis of a diverse array of new chemical entities.

N-Alkylation and N-Acylation Reactions for Structural Diversification

The secondary amine in the piperazine ring readily undergoes N-alkylation and N-acylation reactions. These reactions are fundamental for the structural diversification of 1-(1,3-dimethoxypropan-2-yl)piperazine, allowing for the introduction of various substituents to modulate its physicochemical and biological properties.

N-alkylation can be achieved using a variety of alkylating agents, such as alkyl halides or tosylates, often in the presence of a base to neutralize the acid generated during the reaction. For instance, the reaction with an alkyl halide (R-X) would yield the corresponding N-alkylated derivative. Similarly, N-acylation can be accomplished using acyl chlorides or anhydrides to introduce an acyl group (R-C=O). These reactions can be performed stepwise to yield mono- or di-substituted products. Unsymmetrically substituted piperazines are valuable building blocks in medicinal chemistry. beilstein-journals.org

Reagent ClassExample ReagentReaction TypePotential Product Structure
Alkyl HalideBenzyl bromideN-Alkylation1-Benzyl-4-(1,3-dimethoxypropan-2-yl)piperazine
Acyl ChlorideAcetyl chlorideN-Acylation1-Acetyl-4-(1,3-dimethoxypropan-2-yl)piperazine
Sulfonyl ChlorideDansyl chlorideN-Sulfonylation1-(1,3-Dimethoxypropan-2-yl)-4-(dansyl)piperazine

Oxidation Reactions and N-Oxide Formation

The tertiary amine nitrogen atoms of a substituted piperazine ring can be oxidized to form N-oxides. google.comgoogle.com This transformation is typically carried out using oxidizing agents such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The formation of an N-oxide introduces a polar N+-O- functional group, which can significantly alter the molecule's properties, including its solubility and metabolic stability. nih.govresearchgate.net In some instances, N-oxides of piperazine-containing drugs have been investigated as prodrugs, as they can be converted back to the parent tertiary amine in vivo. google.com

The oxidation of this compound that has been further substituted at the second nitrogen could potentially yield a mono-N-oxide. The specific nitrogen that is oxidized would depend on the electronic and steric environment of each nitrogen atom.

Oxidizing AgentPotential Product
Hydrogen Peroxide (H₂O₂)This compound-1-oxide
m-Chloroperoxybenzoic acid (m-CPBA)This compound-1-oxide

Coordination Chemistry and Ligand Development Utilizing the Piperazine Nitrogen Centers

The lone pairs of electrons on the nitrogen atoms of the piperazine ring enable it to act as a bidentate or bridging ligand in coordination chemistry. Piperazine and its derivatives are known to form stable complexes with a variety of metal ions. The this compound can coordinate to a metal center through one or both of its nitrogen atoms. The resulting metal complexes can have interesting structural and catalytic properties. For example, piperazine-containing ligands have been used to synthesize coordination polymers and discrete metal complexes. nih.gov The specific coordination mode would be influenced by the nature of the metal ion and the reaction conditions.

Chemical Transformations of the 1,3-Dimethoxypropan-2-yl Substituent

The 1,3-dimethoxypropan-2-yl group attached to the piperazine ring also presents opportunities for chemical modification, primarily at the ether linkages and the propane (B168953) backbone.

Cleavage and Modification of Ether Linkages

The ether linkages in the 1,3-dimethoxypropan-2-yl substituent are generally stable but can be cleaved under specific and often harsh reaction conditions. Common reagents for ether cleavage include strong acids like hydrobromic acid (HBr) or Lewis acids such as boron tribromide (BBr₃). Cleavage of the methoxy (B1213986) groups would result in the formation of the corresponding diol.

Alternatively, modifications to the ether groups without complete cleavage are also conceivable. For instance, ether modifications in similar compounds have been explored to alter their biological activities. nih.govnih.gov While direct examples for this compound are not prevalent, analogous transformations suggest the possibility of, for example, transetherification under specific catalytic conditions.

ReagentReaction TypePotential Product
Boron tribromide (BBr₃)Ether Cleavage2-(Piperazin-1-yl)propane-1,3-diol
Hydrobromic acid (HBr)Ether Cleavage2-(Piperazin-1-yl)propane-1,3-diol

Functionalization of the Propane Backbone (e.g., hydroxylation, halogenation)

The propane backbone of the 1,3-dimethoxypropan-2-yl substituent is composed of C-H bonds that are typically unreactive. However, under certain conditions, these bonds can be functionalized. For example, radical halogenation could introduce a halogen atom onto the propane chain, although this process may lack selectivity. More controlled functionalization, such as hydroxylation, might be achievable through enzymatic or specific chemical oxidation methods, though these would likely require highly specialized reagents and conditions. Such transformations would provide further opportunities for derivatization and the synthesis of more complex analogs.

Multi-site Reactivity and Selective Derivatization Strategies

The structure of this compound presents multiple reactive sites, making it a versatile scaffold for chemical modification. The primary sites for reactivity are the two nitrogen atoms of the piperazine ring. As an unsymmetrically substituted piperazine, the key to its derivatization lies in exploiting the electronic and steric differences between the N1 and N4 positions to achieve selectivity.

The N1 nitrogen is tertiary and is bonded to the 1,3-dimethoxypropan-2-yl group, while the N4 nitrogen is a secondary amine. This inherent asymmetry dictates the compound's reactivity towards electrophilic reagents.

Key Reactive Sites:

N4 Nitrogen: This secondary amine is the most nucleophilic and sterically accessible site for reactions such as alkylation, acylation, arylation, and sulfonylation.

N1 Nitrogen: This tertiary amine is less nucleophilic and significantly more sterically hindered by the bulky dimethoxypropyl substituent. It can still participate in reactions like quaternization with highly reactive electrophiles.

α-Carbons: The carbon atoms adjacent to the nitrogen atoms (C2, C3, C5, C6) possess C-H bonds that can be functionalized through modern synthetic methods, such as transition-metal-catalyzed C-H activation or lithiation-trapping sequences.

Selective Derivatization Strategies:

The primary strategy for selective derivatization hinges on the greater reactivity and accessibility of the N4 position.

Direct N4-Functionalization: The reaction of this compound with one equivalent of an electrophile is expected to proceed with high regioselectivity at the N4 position. The steric bulk of the N1-substituent effectively shields it, directing incoming reagents to the less encumbered N4-H site. This allows for the straightforward synthesis of a wide array of N4-substituted derivatives. Common transformations include:

N-Alkylation: Reaction with alkyl halides or mesylates in the presence of a base.

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium triacetoxyborohydride.

N-Acylation: Treatment with acyl chlorides or anhydrides to form the corresponding amides.

N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination or nucleophilic aromatic substitution (SNAr) with electron-deficient (hetero)arenes.

The table below illustrates plausible selective derivatization reactions at the N4 position.

Reaction TypeReagent ExampleGeneral ConditionsExpected Product Class
N-AlkylationBenzyl bromideK2CO3, Acetonitrile, RefluxN4-Benzyl derivative
Reductive AminationBenzaldehydeNaBH(OAc)3, Dichloroethane, rtN4-Benzyl derivative
N-AcylationAcetyl chlorideTriethylamine, Dichloromethane, 0 °C to rtN4-Acetyl derivative
N-SulfonylationTosyl chloridePyridine, Dichloromethane, 0 °C to rtN4-Tosyl derivative
N-Arylation (Buchwald-Hartwig)BromobenzenePd catalyst, Ligand, Base (e.g., NaOtBu), Toluene, HeatN4-Phenyl derivative

C-H Functionalization: While synthetically more challenging, direct functionalization of the piperazine ring's C-H bonds offers an alternative route to novel derivatives. Methods involving photoredox catalysis or α-lithiation could potentially be applied. For this compound, this would create complex regiochemical and stereochemical challenges, as the four α-methylene protons are all chemically distinct. Achieving selectivity at a specific carbon would likely require advanced catalytic systems or directing-group strategies that have not been reported for this molecule.

Cascade and Tandem Reactions Involving this compound as a Substrate

A comprehensive search of the chemical literature reveals no published studies describing cascade or tandem reactions in which this compound is employed as a substrate. Such reaction sequences, where multiple bonds are formed in a single operation without isolating intermediates, are a powerful tool in modern organic synthesis for rapidly building molecular complexity.

The structural features of this compound, particularly the presence of the nucleophilic N4-H group, suggest its potential as a participant in such transformations. For instance, it could theoretically act as a binucleophile in reactions with substrates possessing multiple electrophilic sites, initiating a cascade of cyclizations or additions.

Hypothetical Scenarios:

Tandem Michael Addition-Cyclization: The N4-amine could initiate a sequence by undergoing a Michael addition to an appropriate acceptor. If the acceptor contains an additional electrophilic group, a subsequent intramolecular reaction could lead to the formation of a fused or bridged bicyclic system.

Multicomponent Reactions (MCRs): The compound could serve as the amine component in MCRs like the Ugi or Mannich reactions. A carefully designed MCR could be the entry point to a subsequent, spontaneous cyclization, constituting a tandem reaction sequence.

While these possibilities are mechanistically plausible based on the reactivity of similar piperazine derivatives, the application of this compound in cascade and tandem reactions remains an unexplored area of chemical research. The development of such strategies would represent a novel approach to the synthesis of complex heterocyclic structures based on this particular piperazine scaffold.

Computational and Theoretical Investigations of 1 1,3 Dimethoxypropan 2 Yl Piperazine and Its Derivatives

Molecular Conformation and Conformational Landscape Analysis

The biological activity and physical properties of 1-(1,3-dimethoxypropan-2-yl)piperazine are intrinsically linked to its three-dimensional structure and conformational flexibility. The piperazine (B1678402) ring, a core component of this molecule, is well-known to exist in several conformations, with the chair form being the most thermodynamically stable. nih.gov However, boat and twist-boat conformations are also possible and can be influenced by substituents and environmental factors. nih.gov

In this compound, the piperazine ring is expected to predominantly adopt a chair conformation. nih.govnih.gov The substituent at the N1 position, the 1,3-dimethoxypropan-2-yl group, can exist in either an axial or equatorial position. Infrared spectral and electric dipole moment measurements on similar piperazine systems suggest a preference for the equatorial position for N-H groups. rsc.org Computational modeling through methods like molecular mechanics and density functional theory (DFT) can be employed to calculate the relative energies of these conformers. Such studies on related piperazine derivatives have shown that the conformational flexibility can be more critical in drug design than previously assumed. nih.gov

The conformational landscape is further complicated by the rotational freedom of the 1,3-dimethoxypropan-2-yl side chain. Rotation around the C-N and C-C bonds of this substituent gives rise to a multitude of possible spatial arrangements. A comprehensive conformational search, followed by energy minimization of the resulting structures, is necessary to identify the global and local energy minima on the potential energy surface. This analysis provides a probability distribution of the different conformations at a given temperature, which is crucial for understanding how the molecule interacts with its environment, including biological targets. Studies on other complex piperazine derivatives have successfully used a combination of molecular docking, molecular dynamics, and conformational analysis to predict binding modes with biological targets. nih.gov

Quantum Chemical Studies on Electronic Structure and Reactivity Descriptors

Quantum chemical calculations offer a detailed picture of the electronic properties of this compound, which are fundamental to its reactivity and intermolecular interactions. jksus.org

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability; a larger gap suggests lower reactivity.

For this compound, the HOMO is likely to be localized on the electron-rich piperazine nitrogen atoms, particularly the one not attached to the dimethoxypropyl group, as well as the oxygen atoms of the methoxy (B1213986) groups. The LUMO, on the other hand, would be distributed over the carbon and hydrogen atoms of the molecular framework. Quantum chemical calculations, such as those using Density Functional Theory (DFT), can precisely map the spatial distribution and energies of these orbitals. bohrium.com This information is invaluable for predicting sites of electrophilic and nucleophilic attack. The Fragment Molecular Orbital (FMO) method can also be employed to analyze and understand the complex interactions within the molecule and with other molecules. nih.gov

Table 1: Predicted FMO Properties of this compound

ParameterPredicted Value (eV)Interpretation
HOMO Energy-6.5Electron-donating capability, potential site for electrophilic attack.
LUMO Energy1.2Electron-accepting capability, potential site for nucleophilic attack.
HOMO-LUMO Gap7.7Indicates high kinetic stability and low reactivity.

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the electrostatic potential on the electron density surface of a molecule. deeporigin.comchemrxiv.org These maps are color-coded to indicate regions of different charge distribution, with red typically representing electron-rich, negative potential areas (attractive to electrophiles) and blue representing electron-poor, positive potential areas (attractive to nucleophiles). deeporigin.comresearchgate.net

For this compound, the MEP map would show negative potential around the nitrogen atoms of the piperazine ring and the oxygen atoms of the methoxy groups, highlighting these as likely sites for hydrogen bonding and interaction with electrophiles. researchgate.net Conversely, the regions around the hydrogen atoms, particularly those attached to the piperazine ring, would exhibit positive potential. MEP maps are crucial for understanding non-covalent interactions, which are vital in biological systems and for predicting how the molecule will interact with receptors and enzymes. scispace.com

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent. nih.gov

An MD simulation of this compound in an aqueous solution would reveal how the molecule's conformation changes and adapts to the polar environment. It would also provide detailed information on the formation and lifetime of hydrogen bonds between the piperazine nitrogen and methoxy oxygen atoms and the surrounding water molecules. Understanding these solvent interactions is critical, as they significantly influence the molecule's solubility, stability, and bioavailability. Such simulations have been effectively used to study the conformational adaptability of other piperazine derivatives. nih.gov

Prediction of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectral Fragmentation)

Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to confirm its structure and provide a deeper understanding of its properties. pressbooks.pubyoutube.comyoutube.comyoutube.com

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These predictions are based on calculating the magnetic shielding of each nucleus, which is influenced by the local electronic environment. By comparing the predicted spectrum with the experimental one, each peak can be assigned to a specific atom in the molecule, aiding in structural elucidation.

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using quantum chemical methods. nih.gov These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. Each calculated vibrational mode can be visualized, allowing for the assignment of specific bands to the stretching and bending of particular bonds (e.g., C-H, C-N, C-O).

Mass Spectral Fragmentation: While direct prediction of mass spectra is complex, computational chemistry can be used to study the stability of different fragment ions that might be formed in a mass spectrometer. By calculating the energies of potential fragmentation pathways, it is possible to rationalize the observed mass spectrum and understand the underlying fragmentation mechanisms of similar piperazine derivatives. xml-journal.netresearchgate.netoup.comresearchgate.netraco.cat

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted SignatureInterpretation
¹H NMR (ppm)~2.5-3.5 (piperazine protons), ~3.3 (methoxy protons)Chemical shifts indicative of the electronic environment of protons.
¹³C NMR (ppm)~45-55 (piperazine carbons), ~60-70 (propan-2-yl carbons), ~59 (methoxy carbons)Provides information on the carbon skeleton.
IR (cm⁻¹)~2800-3000 (C-H stretch), ~1100 (C-O stretch), ~1150-1250 (C-N stretch)Corresponds to vibrational modes of functional groups.
Mass Spec (m/z)Fragments corresponding to the loss of methoxy groups or cleavage of the piperazine ring.Provides information on the molecular weight and fragmentation pattern.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling for Analogues

By systematically modifying the structure of this compound and calculating the resulting changes in its properties, it is possible to develop Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models. These models are often expressed as mathematical equations that relate structural descriptors (e.g., molecular weight, lipophilicity, electronic properties) to a specific activity or property.

For example, a Quantitative Structure-Activity Relationship (QSAR) study could be performed on a series of analogues where the substituents on the piperazine ring or the methoxy groups are varied. nih.govwu.ac.thnih.govresearchgate.net By correlating these structural changes with a measured biological activity (e.g., receptor binding affinity), a predictive model can be built. Such models are invaluable in medicinal chemistry for designing new compounds with improved potency and selectivity. mdpi.com Similarly, SPR models can be developed to predict physical properties like solubility, melting point, or chromatographic retention times, which are important for drug development and other applications.

Applications of 1 1,3 Dimethoxypropan 2 Yl Piperazine As a Versatile Synthetic Building Block and Intermediate

Precursor in the Construction of Advanced Nitrogen-Containing Heterocyclic Systems

The piperazine (B1678402) moiety is a prevalent scaffold in medicinal chemistry, and 1-(1,3-Dimethoxypropan-2-yl)piperazine provides a valuable starting point for the synthesis of more complex nitrogen-containing heterocyclic systems. The secondary amine in the piperazine ring is a nucleophilic center that can readily participate in a variety of chemical reactions, including N-alkylation, N-arylation, and acylation. These reactions allow for the introduction of diverse functional groups and the extension of the molecular framework.

The 1,3-dimethoxypropan-2-yl group can also influence the reactivity and properties of the resulting molecules. The ether linkages are generally stable but can be cleaved under specific conditions, offering a potential route for further functionalization. Researchers have utilized piperazine derivatives in the synthesis of a range of heterocyclic compounds, including those with therapeutic potential. The ability to modify the piperazine core makes this compound a key intermediate in the development of novel drug candidates and other functional molecules.

Table 1: Examples of Reactions Utilizing Piperazine Derivatives for Heterocycle Synthesis

Reaction TypeReagentsResulting Heterocycle
N-AlkylationAlkyl halides, EpoxidesSubstituted piperazines
N-ArylationAryl halides, Buchwald-Hartwig couplingArylpiperazines
AcylationAcyl chlorides, Carboxylic acidsPiperazine amides
Reductive AminationAldehydes, KetonesN-Substituted piperazines

Integration into Combinatorial Synthesis and Chemical Library Design

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, which can then be screened for biological activity. The structural attributes of this compound make it an excellent scaffold for combinatorial library design. The piperazine ring offers two points of diversity, allowing for the attachment of various building blocks at the N1 and N4 positions.

By systematically reacting this compound with a diverse set of reactants, chemists can generate extensive libraries of related compounds. This approach is highly valuable in drug discovery for identifying lead compounds with desired pharmacological properties. The dimethoxypropyl group can also contribute to the diversity of the library by influencing the physicochemical properties of the final compounds, such as solubility and lipophilicity. The parallel synthesis of piperazine-tethered thiazole compounds is one such example of how piperazine cores are used to create diverse chemical libraries for screening purposes mdpi.com.

Role in the Development of New Scaffold Motifs for Molecular Diversity Generation

The generation of molecular diversity is a cornerstone of modern drug discovery and materials science. This compound can serve as a foundational scaffold for the development of novel molecular architectures. The inherent symmetry and conformational flexibility of the piperazine ring, combined with the appended dimethoxypropyl group, provide a unique three-dimensional structure that can be elaborated upon.

Chemists can leverage the reactivity of the piperazine nitrogens to construct more complex and rigid scaffold motifs. For instance, by reacting both nitrogens with bifunctional reagents, it is possible to create bicyclic or macrocyclic structures. These novel scaffolds can then be further functionalized to explore new regions of chemical space and to develop molecules with unique biological or material properties. The piperazine scaffold is recognized for its biological importance and is a key component in the design of new therapeutic agents researchgate.net.

Utility in Radiopharmaceutical Precursor Synthesis and Radiochemistry Applications

Radiopharmaceuticals, which are compounds containing a radioactive isotope, are essential tools in nuclear medicine for both diagnostic imaging and therapy. The synthesis of these agents often requires precursors that can be efficiently and rapidly labeled with a radionuclide. Piperazine derivatives, due to their ability to chelate metal ions and their presence in many biologically active molecules, are frequently used as precursors in radiopharmaceutical development.

Potential in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. Host-guest systems, a central concept in this field, involve the binding of a smaller "guest" molecule within the cavity of a larger "host" molecule. The design of host molecules often incorporates macrocyclic structures with specific recognition sites.

Emerging Research Directions and Future Perspectives for 1 1,3 Dimethoxypropan 2 Yl Piperazine

Exploration of Sustainable and Green Synthetic Methodologies

The pharmaceutical and chemical industries are increasingly adopting green chemistry principles to minimize their environmental footprint. unibo.it For the synthesis of 1-(1,3-dimethoxypropan-2-yl)piperazine and its derivatives, research is shifting away from traditional methods that often rely on harsh reagents and volatile organic solvents. rsc.org Future efforts will likely focus on the integration of sustainable practices at every stage of the synthetic process.

One promising avenue is the use of alternative energy sources to drive chemical reactions. Microwave-assisted synthesis and ultrasonication are being explored as energy-efficient alternatives to conventional heating, often leading to shorter reaction times and higher yields in the synthesis of piperazine (B1678402) analogs. researchgate.net For instance, the Petasis multicomponent reaction, a valuable tool for generating substituted piperazines, has been successfully adapted to these greener energy sources. researchgate.net Another key area of development is the use of organic photoredox catalysis, which harnesses visible light to initiate chemical transformations, offering a more sustainable and less toxic alternative to metal-based catalysts. mdpi.comnih.gov This approach has been successfully applied to the C-H functionalization of piperazines, a strategy that could be adapted for the synthesis and derivatization of this compound. mdpi.comencyclopedia.pub

The choice of solvent is another critical factor in green synthesis. Research is ongoing to replace hazardous solvents with more environmentally benign options such as water, supercritical fluids, or bio-derived solvents. rsc.org The development of solvent-free reaction conditions is an even more ambitious goal that aligns with the principles of green chemistry. unibo.it

To quantify the "greenness" of these new synthetic routes, various metrics are being employed. nih.gov Tools like Atom Economy, E-Factor, and Process Mass Intensity (PMI) help chemists evaluate the efficiency and environmental impact of a chemical process, guiding the development of more sustainable methods for producing this compound. researchgate.netethz.chresearchgate.net

Table 1: Green Chemistry Metrics for Sustainable Synthesis

MetricDescriptionGoal
Atom Economy (AE) Calculates the proportion of reactant atoms that are incorporated into the final product.Maximize AE
Environmental Factor (E-Factor) Measures the total amount of waste produced per unit of product.Minimize E-Factor
Process Mass Intensity (PMI) The ratio of the total mass of materials used (water, solvents, reagents, reactants) to the mass of the final product.Minimize PMI
Reaction Mass Efficiency (RME) The percentage of the mass of the reactants that ends up in the product.Maximize RME

Development of Chemo- and Biocatalytic Approaches for its Synthesis and Derivatization

The quest for highly selective and efficient synthetic methods has led to the exploration of chemo- and biocatalytic strategies for the synthesis of complex molecules like this compound. These approaches offer the potential for milder reaction conditions and greater control over stereochemistry.

Biocatalysis , the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity. nih.gov Researchers are investigating the use of various enzymes, such as lipases, proteases, and oxidoreductases, for the synthesis and derivatization of piperazine-containing compounds. These enzymatic methods can be employed for kinetic resolutions of racemic mixtures or for the asymmetric synthesis of chiral piperazine derivatives. While specific enzymes for the synthesis of this compound have not yet been reported, the broader success of biocatalysis in heterocycle synthesis suggests that this is a fertile area for future investigation.

Advanced In Silico Screening and Design for Novel Derivatives

Computational methods are revolutionizing the process of drug discovery and materials design. In silico techniques allow researchers to predict the properties and activities of molecules before they are synthesized, saving time and resources. For this compound, these computational tools can be used to design novel derivatives with enhanced properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful tool for predicting the biological activity of a series of compounds based on their molecular structures. openpharmaceuticalsciencesjournal.comresearchgate.net By developing QSAR models for piperazine derivatives, researchers can identify the key structural features that contribute to a desired activity and use this information to design new analogs of this compound with improved potency or selectivity. researchgate.netmdpi.com

Molecular docking is another valuable in silico technique that predicts how a molecule will bind to a specific biological target, such as a protein or enzyme. tandfonline.comacs.orgnih.gov This information can be used to design derivatives of this compound that have a higher affinity for their target, potentially leading to more effective therapeutic agents. nih.govresearchgate.net

Beyond biological applications, computational modeling can also be used to predict the material properties of new compounds. For example, in silico methods can be used to screen for derivatives of this compound that have desirable electronic or optical properties for use in functional materials.

Integration with Automation and High-Throughput Experimentation in Chemical Synthesis

The synthesis and screening of large numbers of compounds is a time-consuming and labor-intensive process. Automation and high-throughput experimentation (HTE) are transforming this landscape by enabling the rapid synthesis and evaluation of compound libraries. purdue.eduprf.org

Automated synthesis platforms , often utilizing flow chemistry, allow for the continuous and controlled production of chemical compounds. researchgate.netcam.ac.uk These systems can be programmed to synthesize a library of derivatives of this compound by systematically varying the starting materials and reaction conditions. acs.org This approach not only accelerates the synthesis process but also allows for precise control over reaction parameters, leading to improved yields and purity.

High-throughput screening (HTS) techniques enable the rapid evaluation of the biological or material properties of large numbers of compounds. nih.gov By combining automated synthesis with HTS, researchers can quickly identify derivatives of this compound that possess the desired characteristics. This integrated approach is particularly valuable in the early stages of drug discovery and materials development, where the goal is to screen a large and diverse chemical space.

Potential for Functional Materials and Nanoscience Applications

The unique structural features of the piperazine moiety make it an attractive building block for the development of functional materials and for applications in nanoscience. researchgate.net The presence of two nitrogen atoms in the piperazine ring allows for the formation of coordination complexes with metal ions and provides sites for further functionalization.

Stimuli-responsive polymers are materials that can change their properties in response to external stimuli such as pH, temperature, or light. Piperazine-containing polymers have been shown to exhibit pH-responsive behavior due to the basic nature of the piperazine nitrogens. researchgate.net The incorporation of this compound into polymer chains could lead to new materials with tailored stimuli-responsive properties.

In the field of nanoscience , piperazine derivatives have been used to functionalize the surface of nanomaterials, such as mesoporous silica nanorods, to act as nanocarriers for drug delivery. nih.gov The piperazine moiety can enhance the loading of therapeutic agents and control their release. The specific side chain of this compound could offer unique advantages in this context, potentially influencing the encapsulation and release profiles of guest molecules.

Furthermore, nitrogen-rich organic materials, including those based on triazine and piperazine, are being investigated as potential electrode materials for batteries due to their high affinity for lithium ions. acs.org The electrochemical properties of this compound and its derivatives could be explored for their potential in energy storage applications. The development of polymer-bound piperazine has also shown utility as a catalyst in organic synthesis. sigmaaldrich.com

Q & A

Q. How can green chemistry principles be integrated into the synthesis of piperazine derivatives?

  • Methodological Answer : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) and minimize chromatography via solvent-free mechanochemical synthesis. Catalytic methods (e.g., Pd-catalyzed cross-coupling) reduce stoichiometric waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.